Diethyl 1-(propan-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a synthetic organic compound belonging to the dihydropyridine class. Compounds in this class are often studied for their potential pharmacological properties, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydropyridine derivatives typically involves the Hantzsch synthesis, which is a multi-component reaction. The general procedure involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors, optimizing reaction times, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dihydropyridine compounds can undergo oxidation to form pyridine derivatives.
Reduction: These compounds can be reduced to tetrahydropyridine derivatives under specific conditions.
Substitution: Various substitution reactions can occur on the aromatic ring or the dihydropyridine ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate halogenating agents, nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can yield tetrahydropyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, dihydropyridine derivatives are studied for their unique reactivity and potential as intermediates in organic synthesis.
Biology
These compounds are investigated for their biological activity, particularly as calcium channel blockers, which can have implications in treating cardiovascular diseases.
Medicine
Dihydropyridine derivatives are explored for their potential therapeutic applications, including antihypertensive and antianginal effects.
Industry
In the industrial sector, these compounds can be used in the synthesis of more complex molecules and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of dihydropyridine derivatives typically involves the inhibition of calcium channels. By blocking these channels, the compounds can reduce calcium influx into cells, leading to vasodilation and decreased blood pressure. The molecular targets are primarily the L-type calcium channels found in the cardiovascular system.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Uniqueness
3,5-DIETHYL 1-(PROPAN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may have unique properties due to the presence of the trifluoromethyl group, which can influence its pharmacokinetics and pharmacodynamics compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C21H24F3NO4 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
diethyl 1-propan-2-yl-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24F3NO4/c1-5-28-19(26)16-11-25(13(3)4)12-17(20(27)29-6-2)18(16)14-7-9-15(10-8-14)21(22,23)24/h7-13,18H,5-6H2,1-4H3 |
InChI Key |
ICJBUONZUBSPRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC)C(C)C |
Origin of Product |
United States |
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